molecular formula C16H21FN2O3 B2580496 (R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-20-5

(R)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2580496
CAS No.: 1286208-20-5
M. Wt: 308.353
InChI Key: KFAAYKYHGMJIKJ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a fluorobenzoyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 3-fluorobenzoyl chloride and a suitable base.

    Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

®-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • 3-Fluorobenzoyl chloride
  • Pyrrolidine derivatives

Uniqueness

®-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its potential for interactions with biological targets, while the tert-butyl carbamate group provides stability and modifiability.

This detailed article provides a comprehensive overview of ®-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(3-fluorobenzoyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-7-8-19(10-13)14(20)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAAYKYHGMJIKJ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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